![molecular formula C8H10N2O B182732 N-(2-Aminophenyl)acetamide CAS No. 34801-09-7](/img/structure/B182732.png)
N-(2-Aminophenyl)acetamide
Overview
Description
“N-(2-Aminophenyl)acetamide”, also known as “2-Aminoacetanilide”, is an organic compound with the linear formula CH3CONHC6H4NH2 . It can be prepared by the catalytic hydrogenation of 2-nitroacetanilide using 10%Pd/C (palladium/carbon) .
Synthesis Analysis
The synthesis of “N-(2-Aminophenyl)acetamide” involves the catalytic hydrogenation of 2-nitroacetanilide . It has also been used in the preparation of various derivatives, such as 2-Methylbenzimidazole and N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide .Molecular Structure Analysis
The molecular structure of “N-(2-Aminophenyl)acetamide” consists of a benzene ring attached to an acetamide group and an amino group . The molecular weight is 150.18 .Chemical Reactions Analysis
“N-(2-Aminophenyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the preparation of azobenzothiazole dyes .Physical And Chemical Properties Analysis
“N-(2-Aminophenyl)acetamide” is a solid at room temperature with a melting point of 133-137 °C . Its InChI key is MPXAYYWSDIKNTP-UHFFFAOYSA-N .Scientific Research Applications
Pharmaceutical Industry Applications
2’-Aminoacetanilide is utilized in the pharmaceutical industry as an intermediate in the synthesis of various compounds. It serves as a precursor for the creation of 2-methylbenzimidazole , which is a compound that has potential therapeutic applications due to its antifungal and anticancer properties .
Dyes and Pigments Industry Applications
This compound is also significant in the dyes and pigments industry. It is used to synthesize azobenzothiazole dyes , which are compounds known for their vivid colors and are used in textile dyeing and printing .
Synthesis of Heterocycles
In the field of organic chemistry, 2’-Aminoacetanilide is an important intermediate for synthesizing various heterocyclic compounds. Heterocycles are crucial frameworks in many drugs and agrochemicals due to their diverse biological activities .
Aromatics Synthesis
Similarly, it plays a role in the synthesis of aromatic compounds, which are essential in creating fragrances, pharmaceuticals, and polymers .
Research on Pyrrolopyrimidines
The compound is a starting material for synthesizing N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide , which is a pyrrolopyrimidine derivative with potential biological activity .
Development of Azo Compounds
It is also used to create N-[2-(6-nitrobenzothiazol-2-ylazo)phenyl]acetamide and N-[2-(benzothiazol-2-ylazo)phenyl]acetamide , which are azo compounds with applications in dyeing synthetic fibers and producing colorants for plastics .
Safety and Hazards
Future Directions
Mechanism of Action
2’-Aminoacetanilide, also known as N-(2-Aminophenyl)acetamide, is a chemical compound that plays a significant role in heterocyclic and aromatic synthesis . This article will delve into the mechanism of action of 2’-Aminoacetanilide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It’s known that it’s a crucial intermediate in the synthesis of various compounds, including 2-methylbenzimidazole, n-(2-(1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1h-pyrrolo[3,4-d]pyrimidin-6(2h)-yl)phenyl)-5-methylfuran-2-carboxamide, and azobenzothiazole dyes .
Biochemical Pathways
These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .
Result of Action
It’s known that the compound is a crucial intermediate in the synthesis of various compounds, indicating its significant role in molecular transformations .
properties
IUPAC Name |
N-(2-aminophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXAYYWSDIKNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043854 | |
Record name | 2-Aminoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)acetamide | |
CAS RN |
34801-09-7, 555-48-6 | |
Record name | o-Aminoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034801097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34801-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Aminoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-AMINOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB34XRQ95V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-(2-Aminophenyl)acetamide in organic synthesis?
A1: N-(2-Aminophenyl)acetamide acts as a versatile building block in organic synthesis. It serves as a precursor for various heterocyclic compounds, including benzimidazoles [, ] and benzodiazepines []. Additionally, it functions as a bidentate directing group in palladium-catalyzed ortho-arylation reactions, enabling the synthesis of biaryl amide derivatives and bioactive compounds like urolithins B, M6, and M7 [].
Q2: How does N-(2-Aminophenyl)acetamide facilitate palladium-catalyzed ortho-arylation reactions?
A2: The ortho-arylation facilitated by N-(2-Aminophenyl)acetamide exhibits high selectivity for monoarylation at the ortho-position of benzamides []. While the exact mechanism requires further investigation, it is proposed that the bidentate nature of N-(2-Aminophenyl)acetamide, with its amine and amide groups coordinating to the palladium catalyst, plays a crucial role in directing the aryl/heteroaryl iodide towards the ortho-C-H bond of the benzamide substrate [].
Q3: Can N-(2-Aminophenyl)acetamide be used to synthesize natural products?
A3: Yes, the ortho-arylated products obtained using N-(2-Aminophenyl)acetamide as a directing group can be further modified to synthesize natural products. For example, they have been utilized in the synthesis of urolithin B, urolithin M6, and urolithin M7, which are metabolites of ellagic acid derivatives found in various fruits and nuts and are produced by the human gut microbiota [].
Q4: What is the significance of using manganese acetate in the palladium-catalyzed reactions involving N-(2-Aminophenyl)acetamide?
A4: The use of manganese acetate as a co-oxidant in these reactions allows for silver-free reaction conditions []. This is beneficial as it eliminates the need for expensive and potentially toxic silver salts, making the reaction more cost-effective and environmentally friendly.
Q5: Beyond organic synthesis, are there other applications of N-(2-Aminophenyl)acetamide?
A5: N-(2-Aminophenyl)acetamide has been investigated as a potential inducer of cell differentiation in cancer research, inspired by the properties of N, N′-hexamethylene bisacetaamide (HMBA) [].
Q6: What are the structural characteristics of N-(2-Aminophenyl)acetamide?
A6: While the provided abstracts do not explicitly state the molecular formula and weight of N-(2-Aminophenyl)acetamide, these can be deduced from its structure. The molecular formula is C8H10N2O, and the molecular weight is 150.18 g/mol. Spectroscopic data, including NMR characterization, can be found in the literature on the synthesis and characterization of novel chromatographic stationary phases where N-(2-Aminophenyl)acetamide served as a starting material [].
Q7: Has the conformational landscape of N-(2-Aminophenyl)acetamide been studied?
A7: Yes, studies have explored the conformational landscape of N-(2-Aminophenyl)acetamide, including its potential rotamers and their relative stability under UV irradiation []. These investigations provide insights into the molecule's preferred conformations and potential energy barriers between them.
Q8: Is there evidence of microbial transformation of N-(2-Aminophenyl)acetamide?
A8: While not directly addressed in the provided abstracts, a study highlights the microbial transformation of aniline derivatives by Bacillus cereus strain PDa-1 []. This strain exhibited arylamine N-acetyltransferase activity, converting 2-phenylenediamine to N-(2-Aminophenyl)acetamide. This finding suggests a potential pathway for the microbial metabolism of similar aniline derivatives.
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